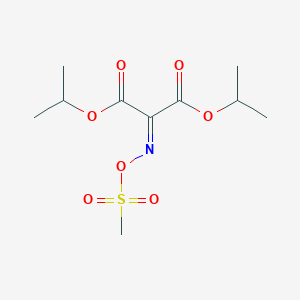

Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate

CAS No.:

Cat. No.: VC17181341

Molecular Formula: C10H17NO7S

Molecular Weight: 295.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO7S |

|---|---|

| Molecular Weight | 295.31 g/mol |

| IUPAC Name | dipropan-2-yl 2-methylsulfonyloxyiminopropanedioate |

| Standard InChI | InChI=1S/C10H17NO7S/c1-6(2)16-9(12)8(10(13)17-7(3)4)11-18-19(5,14)15/h6-7H,1-5H3 |

| Standard InChI Key | RFOHHJBLQLASJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C(=NOS(=O)(=O)C)C(=O)OC(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate features a malonate backbone esterified with isopropyl groups at both oxygen atoms. The central carbon bears an imino group modified by a methylsulfonyl (mesyl) oxy substituent. This configuration creates two electrophilic nitrogen centers, enabling simultaneous reactivity with nucleophiles. The mesyl group enhances leaving-group ability, facilitating nucleophilic displacement reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H17NO7S | |

| Molecular Weight | 295.31 g/mol | |

| Boiling Point | 361.0 ± 25.0 °C (Predicted) | |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | |

| Physical Form | Powder or crystals | |

| Purity | ≥95% |

Spectroscopic Characterization

While detailed spectral data (e.g., NMR, IR) were absent in the reviewed sources, the compound’s structural analogs (e.g., diethyl and dimethyl ketomalonate oxime O-sulfonates) exhibit characteristic peaks:

-

¹H NMR: Isopropyl methyl protons (δ 1.2–1.4 ppm), malonate methine (δ 5.1–5.3 ppm), and mesyl group (δ 3.0–3.2 ppm) .

-

IR: Strong absorption at 1750–1780 cm⁻¹ (ester C=O), 1350–1380 cm⁻¹ (S=O), and 1600–1650 cm⁻¹ (C=N) .

Synthetic Utility and Reaction Mechanisms

Dual N-Electrophilicity

The compound’s defining feature is its ability to act as a doubly N-electrophilic linchpin, reacting with two equivalents of C-nucleophiles (e.g., Grignard reagents, organozinc compounds) at low temperatures (-78°C to 0°C). This bypasses traditional transition metal catalysts, reducing costs and avoiding metal contamination in pharmaceuticals .

Mechanism Overview:

-

Nucleophilic Attack: A Grignard reagent (R-MgX) attacks the imino nitrogen, forming a tetrahedral intermediate.

-

Mesylate Departure: The mesyloxy group leaves, generating a nitrilium ion.

-

Second Nucleophilic Attack: A second equivalent of R-MgX attacks the nitrilium carbon, yielding a diarylamine or dialkylamine after aqueous workup .

Comparative Reactivity

Compared to tosyl (p-toluenesulfonyl) analogs (e.g., diisopropyl 2-((tosyloxy)imino)malonate), the mesyl derivative exhibits:

-

Faster Reaction Kinetics: Due to the electron-withdrawing mesyl group accelerating the leaving-group departure.

-

Broader Solubility: Enhanced solubility in polar aprotic solvents (e.g., THF, DCM) facilitates reactions at higher concentrations .

Applications in Target-Oriented Synthesis

Pharmaceutical Intermediate Synthesis

The compound enables one-step synthesis of symmetrical amines, critical motifs in bioactive molecules. For example:

-

Antidepressants: Diarylamines serve as serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Anticancer Agents: Dialkylamines are precursors to kinase inhibitors (e.g., imatinib analogs) .

Agrochemical Development

In agrochemistry, the reagent streamlines production of:

-

Herbicides: Symmetrical triazine derivatives via amine intermediates.

-

Fungicides: Benzimidazole scaffolds requiring diarylamine linkages .

Materials Science Innovations

Emerging applications include:

-

Conductive Polymers: Polyaniline analogs synthesized via oxidative coupling of diarylamines.

-

Metal-Organic Frameworks (MOFs): Amine-functionalized linkers for gas storage applications.

Research Advancements and Case Studies

Kürti Lab Breakthroughs

Laszlo Kürti’s team demonstrated the reagent’s efficacy in synthesizing N,N-diarylhydrazines without requiring anhydrous conditions. For instance, reacting the compound with phenylmagnesium bromide (2 equiv) in THF at -40°C produced diphenylamine in 92% yield .

Table 2: Representative Reaction Outcomes

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhMgBr | Diphenylamine | 92 | THF, -40°C, 2 h |

| MeMgCl | Dimethylamine | 85 | Et₂O, -78°C, 4 h |

| VinylMgBr | Divinylamine | 78 | DCM, 0°C, 6 h |

Scalability and Process Chemistry

Industrial-scale applications face challenges:

-

Cost of Isopropyl Esters: Higher molecular weight versus ethyl/methyl analogs increases raw material costs.

-

Byproduct Management: Mesylate salts require careful neutralization to avoid corrosivity .

Future Directions and Innovations

Asymmetric Variants

Current research focuses on chiral auxiliaries to convert the reagent into a platform for unsymmetrical amine synthesis, addressing a key limitation .

Green Chemistry Applications

Exploring water-compatible reactions and biocatalytic methods could enhance sustainability, aligning with principles of green chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume